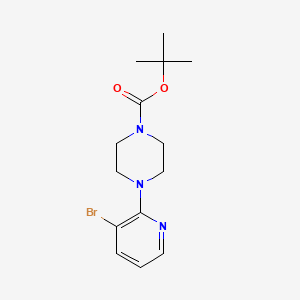

tert-Butyl 4-(3-bromopyridin-2-yl)piperazine-1-carboxylate

Overview

Description

tert-Butyl 4-(3-bromopyridin-2-yl)piperazine-1-carboxylate is a chemical compound with the molecular formula C14H20BrN3O2 and a molecular weight of 342.24 g/mol . This compound is characterized by the presence of a piperazine ring substituted with a bromopyridine moiety and a tert-butyl ester group. It is commonly used in organic synthesis and medicinal chemistry due to its versatile reactivity and potential biological activities.

Preparation Methods

The synthesis of tert-Butyl 4-(3-bromopyridin-2-yl)piperazine-1-carboxylate typically involves the reaction of 3-bromopyridine-2-carboxylic acid with piperazine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The resulting intermediate is then treated with tert-butyl chloroformate to yield the final product . The reaction conditions generally include anhydrous solvents and inert atmosphere to prevent moisture and oxygen from interfering with the reaction.

Chemical Reactions Analysis

tert-Butyl 4-(3-bromopyridin-2-yl)piperazine-1-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom in the pyridine ring can be substituted with different nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation to form N-oxides or reduction to remove the bromine atom.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura or Buchwald-Hartwig coupling to form more complex molecules.

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF). The major products formed depend on the specific reaction conditions and the nature of the nucleophiles or electrophiles involved.

Scientific Research Applications

tert-Butyl 4-(3-bromopyridin-2-yl)piperazine-1-carboxylate has several applications in scientific research:

Medicinal Chemistry: It is used as a building block in the synthesis of potential therapeutic agents, particularly those targeting central nervous system disorders.

Chemical Biology: The compound is employed in the design of molecular probes for studying biological pathways and protein interactions.

Material Science: It is utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of tert-Butyl 4-(3-bromopyridin-2-yl)piperazine-1-carboxylate is largely dependent on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The piperazine ring and bromopyridine moiety contribute to its binding affinity and selectivity towards these targets .

Comparison with Similar Compounds

Similar compounds to tert-Butyl 4-(3-bromopyridin-2-yl)piperazine-1-carboxylate include:

tert-Butyl 4-(4-bromopyridin-2-yl)piperazine-1-carboxylate: Differing only in the position of the bromine atom on the pyridine ring.

tert-Butyl 4-(2-bromoethyl)piperazine-1-carboxylate: Featuring a bromoethyl group instead of a bromopyridine moiety.

tert-Butyl 4-(4-bromophenyl)piperazine-1-carboxylate: Containing a bromophenyl group instead of a bromopyridine moiety.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological activity compared to its analogs.

Biological Activity

tert-Butyl 4-(3-bromopyridin-2-yl)piperazine-1-carboxylate (CAS No. 1187386-01-1) is a chemical compound that has attracted attention due to its potential biological activities, particularly in the context of antimicrobial properties. This article explores its biological activity, focusing on its efficacy against various pathogens, mechanisms of action, and relevant case studies.

Antimicrobial Activity

Recent studies have highlighted the compound's effectiveness against Mycobacterium tuberculosis (Mtb), the bacterium responsible for tuberculosis. A high-throughput screening identified several compounds, including derivatives of piperazine, that exhibited significant antibacterial activity.

Table 1: Inhibition Data Against Mycobacterium tuberculosis

| Compound | % Inhibition | MIC (µM) |

|---|---|---|

| This compound | TBD | TBD |

| Other Compounds | Various | Various |

Note: Specific values for this compound were not detailed in the sources but indicate potential for further investigation.

The mechanism of action appears to involve the disruption of bacterial cell processes, particularly targeting essential proteins in Mtb. One study indicated that certain derivatives acted on the MmpL3 protein, which is critical for cell wall biosynthesis in mycobacteria . This suggests that modifications to the piperazine structure could enhance selectivity and potency.

Study 1: Efficacy Against Tuberculosis

In a phenotypic screening of various compounds, several piperazine derivatives, including this compound, were evaluated for their ability to inhibit Mtb growth. The results indicated promising antibacterial activity with a focus on optimizing chemical structures to improve selectivity and reduce cytotoxicity .

Study 2: Structure-Activity Relationship (SAR)

A detailed SAR study revealed that modifications to the piperazine core significantly impacted biological activity. For instance, substituents at the 4-position of the phenyl ring were critical for maintaining activity against Mtb while minimizing effects on human liver cells (HepG2). This balance is crucial for developing therapeutics with fewer side effects .

Properties

IUPAC Name |

tert-butyl 4-(3-bromopyridin-2-yl)piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20BrN3O2/c1-14(2,3)20-13(19)18-9-7-17(8-10-18)12-11(15)5-4-6-16-12/h4-6H,7-10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCYPZKOIXIHNRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C=CC=N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20BrN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60675293 | |

| Record name | tert-Butyl 4-(3-bromopyridin-2-yl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60675293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187386-01-1 | |

| Record name | tert-Butyl 4-(3-bromopyridin-2-yl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60675293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.